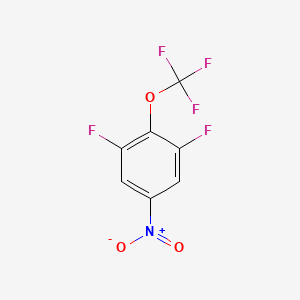
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethoxy groups on a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The incorporation of fluorine atoms often enhances the chemical and biological properties of organic molecules, making them valuable in pharmaceutical and agrochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1,3-difluoro-2-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control. The scalability of the synthesis process is crucial for its application in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethoxy makes the aromatic ring susceptible to nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while reduction typically yields the corresponding amino compound .
Applications De Recherche Scientifique
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The electron-withdrawing nature of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluoro-2-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
1,3-Difluoro-5-nitrobenzene: Similar structure but without the trifluoromethoxy group, affecting its electronic properties and reactivity.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Lacks the nitro group, leading to different chemical behavior and applications.
Uniqueness
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene is unique due to the combination of fluorine, nitro, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic properties, making the compound highly reactive and versatile for various chemical transformations and applications .
Propriétés
IUPAC Name |
1,3-difluoro-5-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO3/c8-4-1-3(13(14)15)2-5(9)6(4)16-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZLOTVPFYDQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1402098.png)
![1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1402099.png)
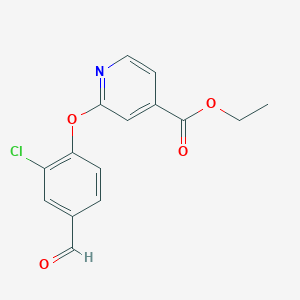
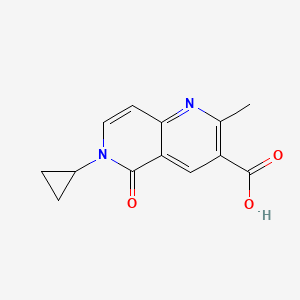

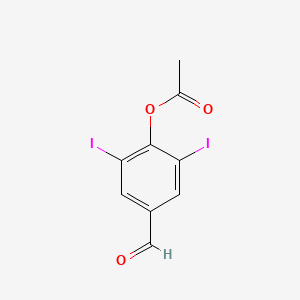
![3-[Chloro(difluoro)methoxy]benzonitrile](/img/structure/B1402107.png)
![N-[(1E)-(dimethylamino)methylene]-2-furamide](/img/structure/B1402108.png)
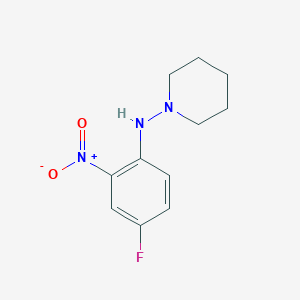
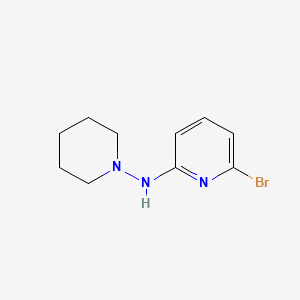
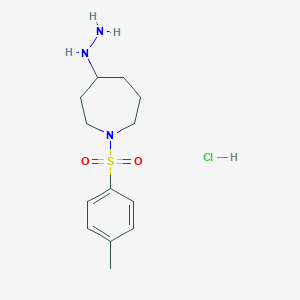
![1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402115.png)
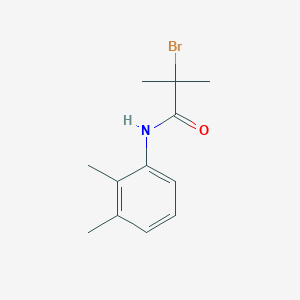
![N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide](/img/structure/B1402120.png)
